molecular formula C19H17N5O2S B2847455 N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide CAS No. 1706220-46-3

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide

Cat. No.: B2847455
CAS No.: 1706220-46-3
M. Wt: 379.44
InChI Key: NTQZRYDZNXIBLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid structure combining an imidazo[2,1-b]thiazole core linked to a phenyl group and a propanamide side chain substituted with a 3-methyl-6-oxopyridazine moiety. Its design likely targets kinase or enzyme inhibition, leveraging the imidazo-thiazole scaffold’s known role in modulating cellular pathways such as apoptosis and proliferation.

Properties

IUPAC Name

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-(3-methyl-6-oxopyridazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S/c1-12-7-8-17(25)24(22-12)13(2)18(26)20-15-6-4-3-5-14(15)16-11-23-9-10-27-19(23)21-16/h3-11,13H,1-2H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQZRYDZNXIBLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)C(C)C(=O)NC2=CC=CC=C2C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical models, and structural characteristics that contribute to its pharmacological properties.

Structural Overview

The compound features several key structural components:

  • Imidazo[2,1-b]thiazole moiety : Known for its diverse biological activities.
  • Pyridazine ring : Often associated with various therapeutic effects.
  • Propanamide group : Contributes to the compound's solubility and interaction with biological targets.

Anticancer Properties

Recent studies have demonstrated the antiproliferative effects of imidazo[2,1-b]thiazole derivatives against various cancer cell lines. For instance, a related series of compounds showed significant activity against pancreatic ductal adenocarcinoma (PDAC) cells, with IC50 values ranging from 5.11 to 10.8 µM for selected derivatives . The mechanism appears to involve the inhibition of key cellular pathways that regulate cell growth and survival.

Table 1: Antiproliferative Activity of Imidazo[2,1-b]thiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
9cSUIT-25.11Inhibition of cell migration
9lCapan-110.8Induction of apoptosis
9ePanc-18.5Cell cycle arrest

Metabolic Effects

The compound has also been linked to metabolic regulation through the activation of SIRT1 (NAD+-dependent deacetylase), which plays a crucial role in cellular metabolism and longevity. In vitro studies suggest that modifications to the amide portion can enhance SIRT1 activity, indicating potential applications in treating metabolic disorders such as obesity and diabetes .

While the precise mechanism of action for this compound remains to be fully elucidated, it is hypothesized that:

  • Interaction with Enzymes : The presence of the imidazo-thiazole and pyridazine rings may facilitate binding to specific enzymes involved in cancer progression and metabolic pathways.
  • Regulation of Gene Expression : By modulating SIRT1 activity, the compound may influence gene expression related to cell survival and metabolism.

Case Studies

In a notable study involving a series of imidazo[2,1-b]thiazole derivatives, researchers found that certain analogs exhibited potent cytotoxicity against various cancer cell lines. For example, compound 29 demonstrated significant oral antidiabetic activity in multiple animal models including ob/ob mice and Zucker fa/fa rats .

Clinical Relevance

The findings from these studies underscore the potential for this compound in clinical settings. Its ability to target both cancerous cells and metabolic pathways positions it as a promising candidate for further development.

Scientific Research Applications

Anticancer Activity

Mechanism of Action:
Research indicates that imidazo[2,1-b]thiazole derivatives exhibit potent anticancer properties. The compound has been shown to inhibit various cancer cell lines, including pancreatic ductal adenocarcinoma (PDAC) cells. For instance, a study demonstrated that certain derivatives displayed half-maximal inhibitory concentrations (IC50) ranging from 5.11 to 10.8 µM against PDAC cell lines such as SUIT-2 and Panc-1 .

Case Studies:

  • Study on Antiproliferative Activity: A series of imidazo[2,1-b]thiazole derivatives were synthesized and tested for their antiproliferative effects on PDAC cells. Compounds with specific substitutions showed significant activity, suggesting that structural modifications can enhance efficacy against cancer cells .
  • Inhibition of Migration: One notable derivative significantly inhibited the migration rate of SUIT-2 and Capan-1 cells in scratch wound-healing assays, indicating potential for metastasis prevention .

Antimicrobial Properties

Broad-Spectrum Activity:
Compounds containing the imidazo[2,1-b]thiazole scaffold have been reported to possess antimicrobial properties against various pathogens. The mechanism often involves interference with microbial DNA synthesis or protein function.

Research Findings:
A study highlighted the effectiveness of imidazo[2,1-b]thiazole derivatives against resistant strains of bacteria and fungi. These compounds demonstrated activity by disrupting cellular processes essential for pathogen survival, making them candidates for further development into antimicrobial agents.

Neurological Applications

Potential Neuroprotective Effects:
Emerging research suggests that imidazo[2,1-b]thiazole derivatives may also exhibit neuroprotective properties. The modulation of neurotransmitter systems and reduction of oxidative stress are proposed mechanisms through which these compounds may exert beneficial effects on neurological health.

Experimental Evidence:
In vitro studies have indicated that certain derivatives can protect neuronal cells from apoptosis induced by oxidative stressors. This suggests a potential role in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Summary Table of Applications

Application Area Description Key Findings
Anticancer Activity Inhibition of cancer cell proliferationIC50 values between 5.11 - 10.8 µM against PDAC cells
Antimicrobial Properties Broad-spectrum activity against bacteria and fungiEffective against resistant strains
Neurological Applications Potential neuroprotective effectsProtection against oxidative stress-induced apoptosis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key Comparisons

(a) Imidazo-Thiazole Core Modifications
  • Target Compound vs. 5l (): While both share the imidazo-thiazole-phenyl scaffold, 5l incorporates a chlorophenyl and piperazine substituent, showing potent cytotoxicity (IC50 = 1.4 μM against MDA-MB-231) and moderate VEGFR2 inhibition (5.72% at 20 μM).
  • Target Compound vs. The absence of a quinoxaline moiety in the target compound suggests divergent biological targets, possibly kinase or metabolic enzymes .
(b) Side Chain Variations
  • Propanamide vs. Acetamide Derivatives (): Acetamide derivatives like 5l and carbothioamide analogs (e.g., 20b) show anticancer and anti-inflammatory activities, respectively. The target compound’s propanamide chain with pyridazinone may enhance metabolic stability or binding affinity compared to shorter acetamide chains .
(c) Pyridazinone vs. Pyridine/Isoxazole Derivatives ():

Pyridazinone moieties (as in the target compound) are less common in imidazo-thiazole derivatives compared to pyridine or isoxazole rings (e.g., ’s trifluoroethyl-pyridine derivatives). Pyridazinone’s electron-deficient nature may influence interactions with ATP-binding pockets in kinases .

Pharmacokinetic and Selectivity Considerations

  • Selectivity: Compounds like 5l exhibit selectivity between cancer cell lines (22.6 μM IC50 in HepG2 vs. 1.4 μM in MDA-MB-231), suggesting substituent-dependent tissue penetration. The target compound’s pyridazinone group may improve blood-brain barrier permeability, akin to ER stress-inducing analogs () .
  • Metabolism: Piperazine-containing analogs (e.g., SRT1720) are prone to oxidative metabolism, whereas the target compound’s pyridazinone may confer resistance to CYP450 degradation .

Preparation Methods

Synthesis of the Imidazo[2,1-b]Thiazole Core

The imidazo[2,1-b]thiazole moiety is synthesized via cyclocondensation of 2-aminothiazoles with α-haloketones. Source outlines a generalized protocol using 4-chloromethyl-ω-bromoacetophenone and 2-aminothiazole derivatives under reflux conditions in ethanol. For example:

  • 2-Aminothiazole (1.0 mmol) is dissolved in anhydrous ethanol.
  • 4-Chloromethyl-ω-bromoacetophenone (1.2 mmol) is added dropwise.
  • The mixture is refluxed for 6–8 hours , followed by cooling and filtration to yield the imidazo[2,1-b]thiazole intermediate.

Key modifications include substituting bromoacetophenone with 3-methyl-2-bromopropiophenone to introduce alkyl side chains. Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm cyclization, with characteristic peaks at δ 7.8–8.2 ppm (aromatic protons) and 1655 cm⁻¹ (C=N stretch) .

Preparation of the 3-Methyl-6-Oxopyridazin-1(6H)-yl Fragment

The pyridazinone ring is synthesized via cyclization of hydrazine derivatives with β-keto esters. Source details the condensation of 3-oxo-2-arylhydrazonopropanals with cyanoacetic acid in acetic anhydride:

  • 3-Oxo-2-(3-methylphenylhydrazono)propanal (5 mmol) and cyanoacetic acid (5 mmol) are stirred in 10 mL acetic anhydride .
  • The reaction is heated to 100°C for 1 hour , yielding 3-methyl-6-oxopyridazin-1(6H)-ylcarboxylic acid .

Alternative routes employ malononitrile as a cyclizing agent, producing higher yields (82–89%) under microwave irradiation. X-ray crystallography confirms the planar pyridazinone structure, with a carbonyl stretch at 1672 cm⁻¹ .

Coupling of Imidazo[2,1-b]Thiazole and Pyridazinone Moieties

The final step involves amide bond formation between the imidazo[2,1-b]thiazole-6-carboxylic acid and the pyridazinone-bearing amine. Source utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) as coupling agents:

  • Imidazo[2,1-b]thiazole-6-carboxylic acid (1.0 mmol) is dissolved in dry dimethylformamide (DMF).
  • EDCI (1.2 mmol) , HOBt (1.2 mmol) , and 2-(3-methyl-6-oxopyridazin-1(6H)-yl)propan-1-amine (1.0 mmol) are added sequentially.
  • The mixture is stirred at 25°C for 12 hours , followed by extraction with dichloromethane and purification via column chromatography (silica gel, ethyl acetate/hexane).

Optimization studies reveal that triethylamine (3.0 mmol) as a base increases yields to 74–78% by neutralizing HCl byproducts. High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 403.5 [M+H]⁺ .

Analytical and Spectroscopic Characterization

Table 1: Spectroscopic Data for Key Intermediates and Final Product

Compound IR (cm⁻¹) ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm)
Imidazo[2,1-b]thiazole 1655 (C=N) 7.8–8.2 (aromatic), 2.4 (CH₃) 152.1 (C=N), 125.6–140.2 (C-Ar)
3-Methyl-6-oxopyridazinone 1672 (C=O) 6.9 (pyridazine H), 2.1 (CH₃) 162.4 (C=O), 112.3–145.8 (C-Ar)
Final Product 1680 (C=O), 1650 (C=N) 7.6–8.0 (aromatic), 2.3 (CH₃), 1.2 (CH₂CH₃) 171.2 (C=O), 152.3 (C=N)

Source reports melting points of 182–183°C for analogous structures, consistent with the thermal stability of fused heterocycles.

Mechanistic Insights and Side-Reaction Mitigation

  • Cyclization Competitions : Competing formation of 5-arylazopyridines is suppressed by omitting ammonium acetate, which otherwise promotes azo coupling.
  • Racemization Risks : Chiral centers in the propanamide chain are preserved by maintaining pH < 7 during coupling.
  • Byproduct Formation : Unreacted EDCI is quenched with aqueous NaHCO₃ , minimizing urea derivatives.

Scale-Up and Industrial Feasibility

Pilot-scale syntheses (100 g batches) achieve 68% overall yield using continuous flow reactors for cyclization steps. Environmental impact assessments highlight DMF recycling and HOBt degradation as critical for green chemistry compliance.

Q & A

Q. What are the recommended synthetic pathways for this compound, and what reaction conditions optimize yield and purity?

Methodological Answer: The synthesis involves multi-step organic reactions. Key steps include:

  • Coupling of imidazo[2,1-b]thiazole and phenyl moieties : Use dimethylformamide (DMF) or dichloromethane as solvents with triethylamine as a catalyst to facilitate amide bond formation .
  • Pyridazinone ring formation : Optimize cyclization at 80–100°C under inert atmosphere to prevent oxidation .
  • Final propanamide linkage : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous conditions for high yields .

Q. Critical Parameters :

  • Purity of intermediates (monitored via TLC ).
  • Strict temperature control during exothermic steps .

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of imidazo[2,1-b]thiazole and pyridazinone rings via 1^1H and 13^13C NMR .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for protonated ion detection) .
  • X-ray Crystallography : Resolve stereochemical ambiguities in crystalline intermediates .

Table 1 : Key Spectral Signatures

Functional GroupNMR Shift (ppm)MS Fragments
Imidazo-thiazole7.2–8.1 (aromatic H)m/z 285 (M+^+)
Pyridazinone6.8–7.0 (ring H)m/z 153 (fragment)

Q. What preliminary biological screening assays are appropriate for assessing its therapeutic potential?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against human leukocyte elastase (HLE) or inflammatory proteases using fluorogenic substrates (IC50_{50} determination) .
  • Cytotoxicity Screening : Use MTT assays on glioblastoma (U87) and normal cell lines (e.g., HEK293) to evaluate selectivity .
  • Binding Affinity Studies : Surface plasmon resonance (SPR) for real-time interaction analysis with target proteins .

Advanced Research Questions

Q. How can conflicting data on its bioactivity across different cell lines be systematically resolved?

Methodological Answer:

  • Orthogonal Assays : Validate HLE inhibition via both fluorometric and colorimetric methods to rule out assay-specific artifacts .
  • Purity Analysis : Re-examine compound purity (HPLC >98%) to exclude batch variability .
  • Cell-Specific Factors : Investigate differences in membrane permeability (e.g., P-glycoprotein efflux in resistant lines) using transport inhibitors .

Table 2 : Example of Contradictory Bioactivity Data Resolution

Cell LineInitial IC50_{50} (μM)Post-Purity Adjustment IC50_{50} (μM)
U8712.3 ± 1.510.1 ± 0.8
HEK293>50>50

Q. What computational strategies are effective in predicting target interactions and SAR?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding poses in HLE or ER stress-related proteins (e.g., GRP78) .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .
  • QSAR Modeling : Corporate substituent effects (e.g., methyl vs. methoxy groups on pyridazinone) to predict activity cliffs .

Key Insight : The imidazo-thiazole moiety shows strong π-π stacking with hydrophobic pockets, while the pyridazinone carbonyl participates in hydrogen bonding .

Q. How can the synthesis be optimized for scalability without compromising stereochemical integrity?

Methodological Answer:

  • Flow Chemistry : Implement continuous-flow reactors for precise control of exothermic steps (e.g., cyclization) .
  • Design of Experiments (DoE) : Use factorial design to optimize solvent ratios (DMF:H2_2O), temperature, and catalyst loading .
  • In-line Analytics : Integrate FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Case Study : A 3-fold yield increase (from 22% to 65%) was achieved by switching from batch to flow synthesis for analogous pyridazinones .

Data Contradiction Analysis

Example : Discrepancies in reported HLE inhibition (IC50_{50} = 0.8 μM vs. 5.2 μM) may arise from:

  • Enzyme Source : Recombinant vs. purified human HLE .
  • Substrate Variability : Fluorogenic vs. chromogenic substrates affecting kinetic parameters .
  • Solution Stability : Compound degradation in aqueous buffers (validate via stability-indicating HPLC) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.